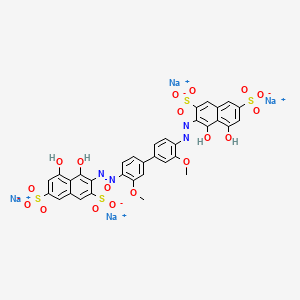

C.I. Direct blue 10

Description

Properties

CAS No. |

4198-19-0 |

|---|---|

Molecular Formula |

C34H22N4Na4O18S4 |

Molecular Weight |

994.8 g/mol |

IUPAC Name |

tetrasodium;3-[[4-[4-[(1,8-dihydroxy-3,6-disulfonatonaphthalen-2-yl)diazenyl]-3-methoxyphenyl]-2-methoxyphenyl]diazenyl]-4,5-dihydroxynaphthalene-2,7-disulfonate |

InChI |

InChI=1S/C34H26N4O18S4.4Na/c1-55-25-9-15(3-5-21(25)35-37-31-27(59(49,50)51)11-17-7-19(57(43,44)45)13-23(39)29(17)33(31)41)16-4-6-22(26(10-16)56-2)36-38-32-28(60(52,53)54)12-18-8-20(58(46,47)48)14-24(40)30(18)34(32)42;;;;/h3-14,39-42H,1-2H3,(H,43,44,45)(H,46,47,48)(H,49,50,51)(H,52,53,54);;;;/q;4*+1/p-4 |

InChI Key |

JRSUTLDDNLWTTA-UHFFFAOYSA-J |

SMILES |

COC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC3=C(C4=C(C=C(C=C4C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])O)O)OC)N=NC5=C(C6=C(C=C(C=C6C=C5S(=O)(=O)[O-])S(=O)(=O)[O-])O)O.[Na+].[Na+].[Na+].[Na+] |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC3=C(C4=C(C=C(C=C4C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])O)O)OC)N=NC5=C(C6=C(C=C(C=C6C=C5S(=O)(=O)[O-])S(=O)(=O)[O-])O)O.[Na+].[Na+].[Na+].[Na+] |

Other CAS No. |

4198-19-0 |

physical_description |

C.i. direct blue 10 is a blue solid. (NTP, 1992) |

Pictograms |

Health Hazard |

solubility |

50 to 100 mg/mL at 63° F (NTP, 1992) |

Origin of Product |

United States |

Synthesis and Derivatization Approaches

Established Synthetic Pathways for C.I. Direct Blue 10

The synthesis of C.I. Direct Blue 10 (C.I. 24340) is a well-established industrial process that relies on the fundamental reactions of diazotization and azo coupling, characteristic of most azo dyes. nih.gov This multi-step process builds the complex molecule by linking aromatic precursors.

Diazotization and Coupling Reactions

The formation of C.I. Direct Blue 10 is classified as a double azo or disazo structure, meaning it contains two azo groups (–N=N–). worlddyevariety.com The synthesis proceeds via a two-step sequence:

Diazotization : The first step involves the conversion of a primary aromatic diamine into a bis-diazonium salt. imrpress.com For C.I. Direct Blue 10, the starting diamine, 3,3′-dimethoxybenzidine, undergoes a "double nitriding" or bis-diazotization. worlddyevariety.com This reaction is typically carried out in an acidic medium (e.g., using hydrochloric or sulfuric acid) with sodium nitrite (B80452) (NaNO₂) at low temperatures (0–5°C) to form the highly reactive tetraazotized intermediate. imrpress.com The low temperature is crucial to prevent the decomposition of the unstable diazonium salt.

Azo Coupling : The resulting bis-diazonium salt then reacts with a coupling component. In the synthesis of C.I. Direct Blue 10, two molar equivalents of 4,5-Dihydroxynaphthalene-2,7-disulfonic acid are used as the coupling agent. worlddyevariety.com This electrophilic aromatic substitution reaction occurs sequentially at both ends of the tetraazotized 3,3'-dimethoxybenzidine, forming the final symmetrical disazo dye molecule. The coupling reaction with a naphthol derivative is typically performed under alkaline conditions (pH 8.5-10) to activate the coupling component.

Precursor Compounds and Reaction Conditions

The successful synthesis of C.I. Direct Blue 10 is dependent on specific precursors and carefully controlled reaction conditions. The primary starting materials are explicitly identified in the chemical literature. worlddyevariety.com

Table 1: Precursor Compounds for C.I. Direct Blue 10 Synthesis

| Role | Chemical Name | Structure |

|---|---|---|

| Diazo Component | 3,3′-Dimethoxybenzidine (o-Dianisidine) | (Image of 3,3′-Dimethoxybenzidine structure) |

| Coupling Component | 4,5-Dihydroxynaphthalene-2,7-disulfonic acid (Chromotropic acid) | (Image of 4,5-Dihydroxynaphthalene-2,7-disulfonic acid structure) |

The reaction conditions must be precisely managed to ensure high yield and purity of the final product. While specific proprietary industrial processes may vary, the general parameters are well-understood from the synthesis of similar azo dyes.

Table 2: General Reaction Conditions for Azo Dye Synthesis

| Parameter | Condition | Purpose |

|---|---|---|

| Diazotization Temperature | 0–5°C | Ensures stability of the diazonium salt and prevents decomposition. |

| Diazotization pH | Acidic (pH < 2) | Facilitates the formation of nitrous acid from sodium nitrite and stabilizes the diazonium salt. |

| Coupling Temperature | 0–15°C | Controls the reaction rate and minimizes side reactions. |

| Coupling pH | Alkaline (pH 8.5–10) | Activates the naphthol-based coupling component for electrophilic substitution. |

| Reagents | Sodium Nitrite (NaNO₂), Mineral Acid (e.g., HCl) | Used for the diazotization of the primary aromatic amine. imrpress.com |

Green Chemistry Principles in C.I. Direct Blue 10 Synthesis

The traditional synthesis of azo dyes, including C.I. Direct Blue 10, presents environmental challenges, such as the use of potentially hazardous precursors and the generation of colored effluents. While specific literature on the green synthesis of C.I. Direct Blue 10 is limited, general principles of green chemistry are being applied to the broader azo dye industry. A significant concern in the historical context of disazo dyes was the use of benzidine (B372746) and its derivatives, many of which were later identified as carcinogenic, leading to regulatory discontinuation in many countries. europa.eu The development of safer, non-genotoxic diamine alternatives is a key area of research in green dye chemistry. imrpress.com

Furthermore, the treatment of wastewater from dye manufacturing is a critical aspect of environmental stewardship. Advanced techniques such as iron-carbon micro-electrolysis (ICME) are being investigated for the degradation of related dyes like Direct Blue 15, aiming to reduce the total organic carbon (TOC) in effluents. researchgate.net Such post-synthesis treatment methods align with green chemistry goals by mitigating the environmental impact of the product's lifecycle.

Structural Modifications and Analog Synthesis for Performance Enhancement

The performance characteristics of a direct dye, such as its color, solubility, and fastness properties, are intrinsically linked to its molecular structure. Modifications to the basic dye structure are a common strategy for performance enhancement.

The selection of 3,3′-dimethoxybenzidine as the diazo component for C.I. Direct Blue 10 is itself a structural choice that provides enhanced color properties and improved fastness compared to dyes derived from unsubstituted benzidine.

Further modifications can be introduced to create analogs with superior properties:

Metal Complexation : A key strategy to improve the stability and light fastness of azo dyes is the formation of metal complexes. For instance, the related C.I. Direct Blue 218, which also uses 3,3′-dimethoxybenzidine as a precursor, is chelated with copper to form a more stable complex. This approach could be applied to create metal-complexed analogs of Direct Blue 10.

Sulfonation : The number and position of sulfonic acid (–SO₃H) groups on the dye molecule are critical for its water solubility. kvmwai.edu.in Altering the sulfonation pattern of the coupling component or introducing sulfonated groups elsewhere in the molecule can be used to tune solubility and dyeing characteristics. C.I. Direct Blue 86, a copper phthalocyanine (B1677752) dye, is made soluble through sulfonation. essentialchemicalindustry.org

Alternative Coupling Components : Synthesizing analogs using different coupling components while retaining the 3,3′-dimethoxybenzidine core would result in a family of dyes with varied shades and application properties. The vast library of available naphthol, phenol, and aniline (B41778) derivatives allows for extensive structural and colorimetric diversification.

Table 3: Structural Modification Strategies for Performance Enhancement

| Modification Strategy | Example/Concept | Intended Performance Enhancement |

|---|---|---|

| Substitution on Diazo Component | Use of methoxy (B1213986) groups (as in 3,3′-dimethoxybenzidine) instead of unsubstituted benzidine. | Enhanced color properties and fastness. |

| Metal Chelation | Incorporating a metal ion like copper (Cu²⁺) into the dye structure, similar to C.I. Direct Blue 218. | Improved stability, light fastness, and wash fastness. |

| Altered Sulfonation | Changing the number or position of sulfonic acid groups on the naphthalene (B1677914) rings. kvmwai.edu.in | Modified water solubility and affinity for cellulosic fibers. kvmwai.edu.in |

Advanced Spectroscopic Characterization and Elucidation

Ultraviolet-Visible (UV-Vis) Spectroscopy for Structural Analysis

UV-Vis spectroscopy is a cornerstone technique for elucidating the electronic structure of C.I. Direct Blue 10. The absorption of ultraviolet and visible light by the molecule provides information about its chromophores and the interactions between them.

Absorption Maxima and Chromophore Interactions

The UV-Vis spectrum of C.I. Direct Blue 10 in an aqueous solution is characterized by a primary absorption maximum (λmax) in the visible region, which is responsible for its blue color. The λmax is attributed to the extensive conjugated system of the molecule, which includes the two azo (-N=N-) groups and the aromatic rings of the naphthalene (B1677914) and biphenyl (B1667301) moieties. This extended π-electron system lowers the energy required for electronic transitions, shifting the absorption into the visible spectrum.

The interaction between the chromophoric groups within the dye molecule significantly influences the position and intensity of the absorption bands. The electronic transitions are typically π → π* transitions within the conjugated system. The specific λmax can vary slightly depending on the literature source and experimental conditions, but it is generally observed in the range of 573 nm to 618 nm in water. researchgate.netnih.gov For instance, one study reported a maximum absorption wavelength of 602 nm for C.I. Direct Blue 15, a closely related dye. mdpi.com Another study on Direct Blue 71, which also shares structural similarities, noted an absorption peak at 587 nm. nih.gov These variations highlight the sensitivity of the electronic structure to subtle differences in molecular geometry and environment.

The spectra of these dyes are complex, often showing multiple bands or shoulders, which can be attributed to the presence of different electronic transitions, vibrational fine structure, or the existence of tautomeric forms.

Environmental Effects on UV-Vis Spectra

The UV-Vis spectrum of C.I. Direct Blue 10 is sensitive to environmental factors such as solvent polarity, pH, and temperature. mdpi.com Changes in these conditions can lead to shifts in the absorption maxima, a phenomenon known as solvatochromism, halochromism, and thermochromism, respectively.

Solvent Effects: The polarity of the solvent can influence the ground and excited state energies of the dye molecule to different extents, leading to shifts in the absorption wavelength. In more polar solvents, dyes like C.I. Direct Blue 10, which possess polar functional groups such as hydroxyl (-OH) and sulfonic acid (-SO3H), can exhibit shifts in their λmax due to dipole-dipole interactions and hydrogen bonding.

pH Effects: The pH of the solution plays a crucial role in the spectral properties of C.I. Direct Blue 10. The molecule contains acidic (hydroxyl and sulfonic acid) and basic (amino) functional groups. Changes in pH can alter the ionization state of these groups, thereby modifying the electronic distribution within the conjugated system and causing a color change. For example, in acidic conditions (pH=2), one study showed a consistent decrease in the absorption peak at 573 nm over time during degradation, indicating the destruction of the azo linkage. researchgate.net In alkaline conditions, the degradation was observed to be more difficult. researchgate.net

Temperature Effects: Temperature can also affect the UV-Vis spectrum. An increase in temperature can lead to changes in the conformational equilibrium of the molecule and alter the solvent-solute interactions, which can be reflected in the absorption spectrum.

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy

Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are powerful tools for identifying the functional groups present in the C.I. Direct Blue 10 molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific chemical bonds.

The FTIR spectrum of a related dye, C.I. Direct Blue 15, reveals several characteristic absorption bands. mdpi.com While specific data for C.I. Direct Blue 10 is not detailed in the provided results, the functional groups are similar, and analogous peaks can be expected. Key vibrational bands include:

N-H and C-H stretching: Bands in the region of 2800–3000 cm⁻¹ are attributed to N-H and aromatic C-H stretching vibrations. mdpi.com

S=O stretching: The presence of sulfonate groups is confirmed by vibrations around 1700 cm⁻¹. mdpi.com

C=C and N=N stretching: Aromatic C=C stretching vibrations, coupled with the N=N stretching of the azo groups, typically appear as a set of bands in the 1460–1640 cm⁻¹ range. mdpi.comscienceworldjournal.org

N-H and C-H bending: Multiple bands in the 1300–1460 cm⁻¹ region are associated with N-H and C-H bending vibrations. mdpi.com

Si-O, Al-O, and C-O single bonds: When adsorbed on materials like halloysite (B83129) nanotubes, bands in the 1000–1080 cm⁻¹ region can be correlated to vibrations of these single bonds. mdpi.com

FTIR spectroscopy can also provide information about the interactions between the dye and a substrate. For instance, the disappearance or reduced intensity of the N-H group bands upon adsorption suggests interaction between these groups and the adsorbent surface. mdpi.com

Raman Spectroscopy for Molecular Structure and Tautomerism Studies

Raman spectroscopy provides complementary information to IR spectroscopy and is particularly useful for studying the molecular structure and tautomeric forms of azo dyes like C.I. Direct Blue 10. It is less susceptible to interference from water, making it suitable for studying aqueous solutions.

Identification of Hydrazone Tautomeric Forms

Azo dyes containing hydroxyl groups ortho or para to the azo linkage can exist in tautomeric equilibrium between the azo-hydroxy form and the keto-hydrazone form. This tautomerism significantly affects the color and properties of the dye. The keto-hydrazone tautomer generally results in a bathochromic shift (longer wavelength absorption) compared to the hydroxyazo form. essentialchemicalindustry.org

Raman spectroscopy can be used to identify the predominant tautomeric form. While specific Raman data for C.I. Direct Blue 10 is not extensively available in the search results, studies on similar azo dyes have demonstrated the utility of this technique. researchgate.net The calculated Raman spectrum for the azo (OH) tautomer of one dye showed strong bands that were not observed experimentally, while the calculated spectrum for the hydrazone (NH) tautomer matched the experimental data well, indicating the predominance of the hydrazone form in solution. researchgate.net For C.I. Direct Blue 10, which contains hydroxyl groups adjacent to the azo linkages, the existence of a hydrazone tautomer is highly probable.

Hydrogen Bonding Interactions in Solution and on Substrates

Raman spectroscopy is sensitive to changes in the molecular environment, including hydrogen bonding. The vibrational frequencies of functional groups involved in hydrogen bonds, such as -OH and -NH, can shift upon the formation of these bonds. This allows for the study of hydrogen bonding interactions between the dye molecules themselves (aggregation) and between the dye and solvent molecules or a substrate.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, providing detailed information about the atomic arrangement within a molecule. nih.govresearchgate.netmeasurlabs.com It is a powerful, non-destructive method that allows for the identification and quantification of molecules and can be used to determine molecular structure, study dynamic processes, and monitor chemical reactions in real-time. researchgate.net For complex molecules, two-dimensional (2D) NMR experiments such as COSY, HSQC, and HMBC are routinely employed to establish connectivity and confirm structural assignments. nih.gov

However, a thorough review of scientific databases and literature reveals no specific studies where NMR spectroscopy has been used for the structural confirmation of C.I. Direct Blue 10 (C.I. 24340). While NMR is a standard method for such analyses, the specific spectral data and its interpretation for C.I. Direct Blue 10 are not present in the available body of scientific research.

Degradation and Remediation Technologies: Mechanisms and Kinetics

Advanced Oxidation Processes (AOPs) for C.I. Direct Blue 10 Degradation

Advanced Oxidation Processes (AOPs) are a class of chemical treatment methods designed to eliminate persistent organic compounds, such as azo dyes, from water and wastewater. These processes are characterized by the in-situ generation of highly potent chemical oxidants, most notably the hydroxyl radical (•OH). AOPs like ozonation, Fenton, and electrochemical oxidation are effective for degrading complex organic pollutants due to the high reactivity and low selectivity of the generated radicals, which can break down the intricate molecular structures of dyes like C.I. Direct Blue 10. researchgate.net The ultimate goal of these treatments is the complete mineralization of the dye into carbon dioxide, water, and inorganic ions.

Ozonation Studies

Ozonation is a well-established AOP that utilizes ozone (O3) as a powerful oxidant for treating textile effluents. The degradation of azo dyes via ozonation can occur through two primary pathways: a direct reaction with molecular ozone or an indirect reaction with hydroxyl radicals produced from ozone decomposition, particularly in alkaline conditions. researchgate.net Studies on various azo dyes have demonstrated that ozonation is highly effective for color removal, as ozone readily attacks the chromophoric azo linkages (-N=N-). tandfonline.comnih.gov The process is generally rapid, with significant decolorization often achieved within minutes. tandfonline.com However, complete mineralization of the dye into simpler, non-toxic compounds requires longer reaction times and may lead to the formation of various intermediate by-products. nih.gov

Mechanisms of Ozonolytic Cleavage

The primary mechanism of ozonolytic cleavage in azo dyes involves the electrophilic attack of ozone on the electron-rich sites of the dye molecule. This includes the azo bond, which is responsible for the dye's color, and the aromatic rings. The cleavage of the azo bond leads to rapid decolorization and the formation of smaller aromatic fragments, such as benzene (B151609) and naphthalene (B1677914) derivatives. elsevier.es These intermediates are then further oxidized into aliphatic compounds like aldehydes and ketones. elsevier.esresearchgate.net In aqueous solutions, particularly at pH levels above neutral, ozone decomposition is accelerated, leading to the formation of hydroxyl radicals (•OH). These radicals are even more powerful and less selective than ozone, contributing significantly to the degradation of both the parent dye molecule and its initial breakdown products. researchgate.net

By-product Formation During Ozonation

The ozonation of azo dyes leads to the formation of a series of intermediate and final by-products. The initial cleavage of the complex dye structure results in aromatic compounds. As the oxidation process continues, these aromatic intermediates are broken down into smaller, more biodegradable organic molecules, such as short-chain carboxylic acids including oxalic acid, formic acid, and acetic acid. tandfonline.comresearchgate.net Furthermore, the oxidation of heteroatoms present in the dye molecule, like nitrogen and sulfur, leads to the formation of inorganic ions. Ion chromatography analysis of ozonated azo dye solutions has consistently identified the presence of nitrate (B79036) (NO3-), nitrite (B80452) (NO2-), and sulfate (B86663) (SO42-) ions as final degradation products. tandfonline.comelsevier.es The formation of these acidic by-products typically causes a rapid decrease in the pH of the treated solution. nih.govresearchgate.net

| By-product Category | Specific Compounds/Ions Identified | Source Reference(s) |

|---|---|---|

| Aromatic Intermediates | Benzene derivatives, Naphthalene derivatives | elsevier.es |

| Aliphatic Intermediates | Aldehydes, Ketones, Carboxylic Acids (Oxalic, Formic, Acetic) | tandfonline.comelsevier.esresearchgate.net |

| Inorganic Ions | Sulfate (SO42-), Nitrate (NO3-), Nitrite (NO2-), Chloride (Cl-) | tandfonline.comelsevier.es |

Fenton and Photo-Fenton Oxidation Systems

Hydroxyl Radical Generation and Role in Degradation

In the Fenton reaction, hydroxyl radicals are primarily generated through the reaction between ferrous iron and hydrogen peroxide (Fe2+ + H2O2 → Fe3+ + •OH + OH−). nih.gov These hydroxyl radicals are extremely powerful oxidizing agents (E0 = 2.8 V) and are non-selective, allowing them to attack and degrade a wide variety of organic compounds. cdc.gov In the context of C.I. Direct Blue 10, a benzidine-based azo dye, the hydroxyl radicals would initiate degradation by attacking the azo linkages and the aromatic rings of the molecule. scilit.comohsu.edu This leads to the cleavage of the chromophore, causing decolorization, and the breakdown of the parent molecule into smaller intermediates. The subsequent reactions with •OH radicals continue to oxidize these intermediates, ideally leading to their complete mineralization into CO2, H2O, and inorganic ions. peacta.org The continuous generation of these radicals is the key to the effectiveness of the Fenton and photo-Fenton systems in destroying complex and persistent dye structures.

Electrochemical Oxidation Approaches

Electrochemical oxidation is an AOP that employs an electric current to degrade pollutants. The process can occur through two main pathways: direct oxidation and indirect oxidation. In direct electrochemical oxidation, pollutants are adsorbed onto the anode surface and destroyed by direct electron transfer. In indirect oxidation, reactive species such as hydroxyl radicals, active chlorine (e.g., hypochlorite, OCl-), or persulfate are generated in the bulk solution, and these species then oxidize the organic pollutants. deswater.com The choice of anode material is critical to the efficiency of the process, with materials like boron-doped diamond (BDD) being highly effective due to their ability to generate hydroxyl radicals. nih.goviwaponline.com

The effectiveness of electrochemical oxidation for direct azo dyes has been demonstrated in several studies. For instance, research on the degradation of Direct Blue 71 showed that complete decolorization and mineralization could be achieved using a lab-scale reactor with platinum and steel electrodes, with NaCl acting as the supporting electrolyte to generate active chlorine species. nih.gov Similarly, another study achieved 98.7% removal of a reactive azo dye using platinum-coated titanium electrodes, highlighting the importance of electrolyte concentration and current density. deswater.com For reactive blue and red azo dyes, electro-Fenton oxidation on a BDD electrode achieved up to 98% color removal and 96% COD removal, showing the synergistic effect of combining electrochemical processes with Fenton chemistry. nih.gov

| Dye Type | Electrode Material | Key Findings | Removal Efficiency | Source Reference(s) |

|---|---|---|---|---|

| Direct Blue 71 (Azo) | Platinum (Anode), Steel (Cathode) | Complete decolorization and mineralization achieved with NaCl electrolyte. | Complete | nih.gov |

| Reactive Azo Dye | Platinum-coated Titanium | Optimal conditions: 4 g/L NaCl, 1.74 mA/cm² current density. | 98.7% color removal | deswater.com |

| Reactive Blue/Red Azo Dyes | Boron-Doped Diamond (BDD) | Electro-Fenton process was significantly more effective than direct electrolysis. | 98% color, 96% COD removal | nih.goviwaponline.com |

| Direct Azo Dyes | BaPb0.9Sb0.1O3-δ | Almost complete color removal after 24 hours. | ~100% color, 30-70% COD | peacta.org |

Electron Beam Irradiation Effects on PhotocatalystsThere is no research available on the effects of electron beam irradiation on photocatalysts for the degradation of C.I. Direct Blue 10. A study on C.I. Direct Blue 1 demonstrated that irradiating a TiO₂ catalyst with an e-beam (10 kGy) resulted in a slight improvement in the photodegradation rate constant.mdpi.com

Biological Remediation Strategies

Anaerobic Biodegradation PathwaysThere is no specific information available on the anaerobic biodegradation pathways of C.I. Direct Blue 10. Research on the closely related C.I. Direct Blue 15, which is also a benzidine-based dye, indicates that it can be completely biodegraded under anaerobic conditions by sludge inoculum.nih.govThe general pathway for such dyes involves the reductive cleavage of the azo bonds (–N=N–), which leads to the formation of aromatic amines.mdpi.comHowever, the specific intermediates and the microbial consortia involved would need to be determined experimentally for C.I. Direct Blue 10.

The user's request for a detailed article on the degradation and remediation of C.I. Direct Blue 10 cannot be fulfilled due to a lack of specific scientific research on this compound. While general principles can be drawn from studies on other direct dyes, providing a scientifically accurate and detailed account as per the requested outline is not feasible without dedicated experimental data for C.I. Direct Blue 10. Further research is required to elucidate the specific degradation mechanisms and remediation pathways for this compound.

Aerobic Decolorization by Bacterial Strains

The biological treatment of textile effluents containing azo dyes like C.I. Direct Blue 10 is an area of significant research, focusing on the ability of microorganisms to break down these complex molecules under aerobic conditions. This process is generally considered more environmentally friendly and cost-effective than conventional physicochemical methods. plos.orgpjoes.comuminho.pt

The efficiency of dye degradation is highly dependent on the microbial species employed. While extensive research exists on the decolorizing capabilities of various bacteria for a range of textile dyes, specific studies focusing solely on C.I. Direct Blue 10 are limited. However, research on closely related direct blue dyes provides insight into potential candidate species.

Bacillus sp. : Species within the Bacillus genus are frequently cited for their dye-remediation potential. umyu.edu.ng For instance, a study on the closely related dye, Direct Blue 1, demonstrated that Bacillus sp. strain MR-1/2 could effectively decolorize the dye in broth culture. nih.gov The decolorization efficiency was influenced by environmental parameters such as pH and temperature. nih.gov Another study isolated Bacillus sp. from textile industry effluent and found it effective in degrading navy blue dye. ijarbs.com

Pseudomonas sp. and Micrococcus sp. : These genera are known to be potent dye decolorizers. envirobiotechjournals.comsjp.ac.lk For example, a bacterial consortium including Micrococcus sp. was effective in decolorizing Reactive Violet 5R. envirobiotechjournals.com Studies on C.I. Direct Blue 201 have identified Pseudomonas sp. and Micrococcus sp. as effective decolorizing bacteria. sjp.ac.lk While these studies did not specifically use C.I. Direct Blue 10, the broad enzymatic machinery of these bacteria suggests they could be potential candidates for its degradation. Research on other dyes like Direct Blue 6 has shown that Pseudomonas desmolyticum can biodegrade it. pjoes.com

A study investigating the decolorization of C.I. Direct Blue 1 by the moderately halophilic bacterium Marinobacter sp. strain HBRA also highlights the diversity of bacteria capable of transforming these dyes. plos.orgnih.gov

The breakdown of azo dyes by bacteria is an enzyme-catalyzed process. The primary enzymes involved are oxidoreductases, such as azoreductases, laccases, and peroxidases. tandfonline.comjmbfs.org

Azoreductase : This is a key enzyme in the degradation of azo dyes. tandfonline.com It typically functions by reductively cleaving the azo bond (-N=N-), which is the chromophore of the dye, leading to the formation of colorless aromatic amines. uminho.pt In a study on Direct Blue 1, analysis of the Bacillus sp. strain MR-1/2 revealed the presence of an azoreductase gene, indicating this enzyme's role in the decolorization process. nih.gov

Peroxidases : These enzymes, in the presence of a co-substrate like hydrogen peroxide, can oxidize a wide range of organic compounds, including dyes. ajol.info Research on the degradation of Direct Blue 2 using peroxidases from soybean waste demonstrated that the enzyme could achieve up to 70% decolorization. ajol.info The process involves the enzyme oxidizing the dye molecule, leading to its breakdown. ajol.info

Laccase : While specific data for C.I. Direct Blue 10 is scarce, laccases are known to be involved in the degradation of various dyes. For instance, Aspergillus terreus has shown a remarkable degradation efficiency of 98% for a direct blue dye after 168 hours, with laccase and manganese peroxidase identified as key mediating enzymes. tandfonline.com

The degradation of Direct Blue 2 by peroxidases was found to produce intermediate metabolites such as benzidine (B372746) and 4-aminobiphenyl, confirming the breakdown of the parent dye molecule. ajol.info Similarly, the biodegradation of other azo dyes is known to produce various aromatic amines as intermediate products. nih.gov

Identification of Key Microbial Species (e.g., Pseudomonas sp., Bacillus sp., Micrococcus sp.)

Bioreactor Design and Performance for C.I. Direct Blue 10 Treatment

The successful application of microbial degradation on an industrial scale relies on the design and operation of efficient bioreactors. Common designs include sequential anaerobic-aerobic bioreactors, membrane bioreactors (MBRs), and moving bed biofilm reactors (MBBRs). mdpi.comcdnsciencepub.com

While specific studies on bioreactor performance exclusively for C.I. Direct Blue 10 were not prominent in the searched literature, general principles from other direct dyes are applicable. For example, a study on C.I. Direct Blue 71 utilized an anaerobic sequencing batch reactor (AnSBR) bioaugmented with a genetically engineered Escherichia coli strain to enhance decolorization. nih.gov This approach demonstrated that bioaugmentation could significantly improve reactor performance, achieving a substantial decrease in dye concentration even at high pH and salinity. nih.gov

Sequential anaerobic-aerobic systems are often considered logical for treating azo dyes. The initial anaerobic stage facilitates the reductive cleavage of the azo bond, leading to decolorization, while the subsequent aerobic stage is used to degrade the potentially toxic aromatic amines formed during the first stage. cdnsciencepub.com The design of a suitable bioreactor requires careful consideration of factors like oxygen transfer, operational stability, and scale-up potential. mdpi.com

Adsorption-Based Removal Techniques

Adsorption is a widely used, effective, and economical method for removing dyes from wastewater. researchgate.net The process involves the accumulation of the dye molecules (adsorbate) onto the surface of a solid material (adsorbent).

Application of Activated Carbon Materials

Activated carbon is a highly effective adsorbent due to its large surface area and porous structure. acs.orgneptjournal.com Its application for the removal of various direct dyes has been well-documented. researchgate.netpsu.edu

A specific study investigated the removal of a C.I. direct blue textile dye using granular activated carbon (GAC) prepared from coconut shells and bamboo. sjp.ac.lk The study evaluated the effect of GAC particle size and initial dye concentration on removal efficiency. The results indicated that smaller particle sizes of GAC were more effective, particularly at higher dye concentrations. sjp.ac.lk

| Adsorbent Source | GAC Particle Size (mm) | Initial Dye Conc. (ppm) | Removal Efficiency (%) |

|---|---|---|---|

| Coconut Shell | 1.18 – 2.36 | 10 | 100 |

| Coconut Shell | 1.18 – 2.36 | 50 | 100 |

| Coconut Shell | 1.18 – 2.36 | 75 | 100 |

| Coconut Shell | 1.18 – 2.36 | 100 | 84.9 |

| Coconut Shell | 0.43 – 1.70 | 100 | 100 |

| Bamboo | 1.18 – 2.36 | 10 | 92.5 |

| Bamboo | 1.18 – 2.36 | 50 | 88.3 |

| Bamboo | 0.43 – 1.70 | 100 | 100 |

Data sourced from a study on C.I. direct blue textile dye removal. sjp.ac.lk

Biosorption Using Natural and Modified Biomass

Biosorption utilizes naturally abundant and low-cost biological materials, such as agricultural waste, microbial biomass, or plant matter, to bind and remove pollutants from water. This technique is gaining attention as a cost-effective and environmentally friendly alternative to commercial activated carbon.

Novel Adsorbent Development (e.g., Chitosan (B1678972) Hydrogels)

The development of cost-effective and environmentally friendly adsorbents is a significant area of research for dye removal. Chitosan, a biopolymer derived from chitin, has garnered considerable attention due to its biodegradability, non-toxicity, and the presence of reactive amino (–NH₂) and hydroxyl (–OH) functional groups that are effective for adsorbing pollutants. researchgate.net When fabricated into hydrogels, chitosan offers a high surface area and porous structure, enhancing its adsorption capabilities. researchgate.net

| Adsorbent | Target Dye | Adsorption Isotherm Model | Maximum Adsorption Capacity (q_max) (mg/g) | Reference |

|---|---|---|---|---|

| Chitosan-NaOH Polymer Beads | C.I. Direct Blue 78 | Langmuir | 12.30 | mdpi.com |

| β-Cyclodextrin-Epichlorohydrin Polymer | C.I. Direct Blue 78 | Langmuir | 23.47 | mdpi.com |

| Magnetic Chitosan Hydrogel | C.I. Direct Red 83:1 | Temkin | 17.46 | mdpi.com |

Membrane Separation Processes for Dye Removal and Concentration

Membrane separation technologies offer a highly efficient, physical means of separating dye molecules from wastewater. These processes are increasingly employed for dye removal and concentration due to their ability to produce high-quality effluent suitable for reuse, without the generation of secondary pollutants associated with some chemical methods. mdpi.comresearchgate.net The primary membrane processes applicable to dye wastewater treatment include microfiltration (MF), ultrafiltration (UF), nanofiltration (NF), reverse osmosis (RO), and electrodialysis (ED). mdpi.comwur.nl

Microfiltration and Ultrafiltration for Particle and Macromolecule Removal

Microfiltration and ultrafiltration are pressure-driven membrane processes typically used as pre-treatment steps in a multi-stage water treatment system. nih.gov MF membranes, with pore sizes ranging from 0.1 to 10 µm, are effective for removing suspended solids, large colloids, and bacteria. UF membranes have smaller pores (0.01 to 0.1 µm) and can remove macromolecules, viruses, and smaller colloids. nih.govicm.edu.pl

In the context of dye wastewater, MF and UF are crucial for removing particulate matter and large organic molecules that could otherwise cause severe fouling of downstream NF or RO membranes. researchgate.net While UF can reject some high-molecular-weight dyes, its primary role is often in polymer-enhanced ultrafiltration (PEUF). In PEUF, a water-soluble polymer is added to bind with dye molecules, forming larger complexes that are then easily retained by the UF membrane. nih.gov This technique has been shown to be effective for various dyes, including C.I. Direct Blue 71. nih.gov The efficiency of dye rejection in UF is dependent on the membrane's molecular weight cut-off (MWCO), with rejection rates of 80–97% being achieved for reactive dyes using membranes with a MWCO of 10 kDa or less. icm.edu.pl

Nanofiltration and Reverse Osmosis for Dye Retention

Nanofiltration and reverse osmosis are high-pressure membrane processes capable of removing dissolved salts and small organic molecules, making them highly effective for dye retention. wur.nlmdpi.com NF membranes have a nominal pore size of around 1 nm and can effectively reject divalent ions and larger organic molecules like dyes, often with rejection rates exceeding 99% for color. researchgate.netresearchgate.net RO membranes are even tighter, rejecting nearly all dissolved solutes and are used when the highest quality permeate is required. wur.nl

NF is often considered a cost-effective alternative to RO for dye wastewater treatment due to its lower operating pressure requirements. researchgate.net Studies on various textile wastewaters have demonstrated that NF can successfully produce a high-quality permeate suitable for reuse in dyeing processes, while concentrating the dye in the retentate stream for potential recovery. researchgate.net

| Membrane Process | Membrane Type | Target Dye/Wastewater | Color Retention (%) | COD Retention (%) | Reference |

|---|---|---|---|---|---|

| Nanofiltration | DK 1073 (Polyamide) | Reactive Dye Wastewater | ~99% | 87% | researchgate.net |

| Nanofiltration | NF 45 (Polyamide) | Reactive Dye Wastewater | ~99% | - | researchgate.net |

| Nanofiltration | MPS 31 (Hydrophobic) | Reactive Dye Wastewater | - | - | researchgate.net |

| Nanofiltration | NF270 | Indigo Dye | 96.88% | 97.38% | researchgate.net |

Electrodialysis for Dye Separation

Electrodialysis is an electrochemical membrane process that utilizes an electric potential difference to transport ionic species through ion-exchange membranes, leaving behind non-ionic components. wur.nli-asem.org In the textile industry, large quantities of salts (e.g., sodium chloride) are used in the dyeing process, resulting in highly saline and colored wastewater. ED is particularly suited for desalinating these effluents. i-asem.org

The process involves passing the wastewater between alternating cation-exchange and anion-exchange membranes. When an electric field is applied, cations move towards the cathode and anions towards the anode, passing through their respective selective membranes into a concentrate stream. The large, typically anionic, dye molecules are retained in the diluate stream due to their size, allowing for the separation of the dye from the salt. researchgate.neti-asem.org Studies have shown that ED can achieve high desalination efficiencies (90-95.5%) from dye-salt solutions. However, a potential challenge is the fouling of anion-exchange membranes by the adsorption of dye molecules. researchgate.neti-asem.org

Fouling Mechanisms and Mitigation in Membrane Systems

A major operational challenge in all membrane processes is fouling, which is the accumulation of feed components on the membrane surface or within its pores. mdpi.com Fouling leads to a decline in permeate flux, an increase in energy consumption, and a reduction in membrane lifespan. mdpi.com The primary mechanisms of fouling include:

Pore Blocking: Particles of a similar size to the membrane pores can lodge within them, constricting or blocking the flow.

Adsorption: Dye molecules and other organic substances can adsorb onto the membrane surface, altering its properties and initiating further fouling.

Cake Formation: The accumulation of rejected materials on the membrane surface forms a cake layer that adds hydraulic resistance to the permeate flow. mdpi.com

In dye wastewater treatment, fouling can be caused by the dye molecules themselves, suspended solids, and additives used in the dyeing process. Mitigation strategies are crucial for sustainable operation and include feed pre-treatment (e.g., MF/UF), optimization of hydrodynamic conditions (e.g., high cross-flow velocity), regular chemical cleaning, and the development of low-fouling membrane materials. mdpi.com Additionally, applying an electrical voltage to conductive membranes can create electrostatic repulsion to mitigate the deposition of charged foulants.

Reaction Kinetics and Pathway Elucidation of Degradation Processes

Understanding the reaction kinetics and degradation pathways is essential for optimizing treatment processes and confirming the complete mineralization of dye molecules into non-toxic end products like CO₂ and H₂O. mdpi.comnih.gov Degradation studies often follow the disappearance of the primary chromophore (color) and the reduction in Total Organic Carbon (TOC).

While kinetic data for C.I. Direct Blue 10 is not available, studies on the structurally similar C.I. Direct Blue 15 provide valuable insights. The degradation of C.I. Direct Blue 15 by an iron-carbon micro-electrolysis process coupled with H₂O₂ was found to follow first-order reaction kinetics. mdpi.comnih.govresearchgate.net

The proposed degradation pathway for C.I. Direct Blue 15 involves the reductive cleavage of the double azo bonds (–N=N–), which are responsible for the dye's color. This initial step breaks the large molecule into smaller aromatic amine intermediates. For C.I. Direct Blue 15, these intermediates have been identified as 3,3′-dimethylbenzidine and 1-amino-8-naphthol. Subsequent reactions further break down these aromatic intermediates into smaller organic acids and eventually lead to complete mineralization. mdpi.com

| Dye | Degradation Process | Kinetic Model | Key Findings | Reference |

|---|---|---|---|---|

| C.I. Direct Blue 15 | Iron-Carbon Micro-Electrolysis + H₂O₂ | First-Order | 98% decolorization and 40% TOC removal in 60 min. Pathway involves azo bond cleavage to form aromatic amines. | mdpi.comresearchgate.net |

| Hydrochlorothiazide (Model Compound) | Electrolytic Decomposition | Pseudo-First-Order | Demonstrated fit with R² > 0.99, with varying rate constants depending on the analytical tracking method. | researchgate.net |

Determination of Reaction Orders and Rate Constants

The degradation of azo dyes, including various Direct Blue dyes, is frequently found to follow pseudo-first-order kinetics under different advanced oxidation processes (AOPs). biomedres.usiwra.org This kinetic model implies that the rate of degradation is directly proportional to the concentration of the dye. epa.gov The reaction rate constant (k) is a key parameter derived from these studies, indicating the efficiency of a specific degradation technology.

For instance, in the photocatalytic degradation of C.I. Direct Blue 1 using TiO₂ irradiated with an e-beam, the process was modeled with pseudo-first-order kinetics. mdpi.com The rate constants were determined to be 0.0661 min⁻¹ for non-irradiated TiO₂ and 0.0742 min⁻¹ for TiO₂ irradiated at 10 kGy, showing a 12.3% increase in the degradation rate constant with the irradiated catalyst. mdpi.com Similarly, the degradation of C.I. Direct Blue 15 using an iron-carbon micro-electrolysis system coupled with H₂O₂ also followed first-order reaction kinetics. mdpi.com

Different analytical methods used to track the degradation can yield different rate constants. For example, one study on electrolytic degradation tracked by chromatographic, photometric, and voltammetric techniques reported pseudo-first-order rate constants of 0.032 min⁻¹, 0.016 min⁻¹, and 0.0052 min⁻¹, respectively, for the same process. researchgate.net

Interactive Data Table: Reaction Kinetics for Various Direct Blue Dyes

| Dye Name | Degradation Technology | Reaction Order | Rate Constant (k) | Reference |

| C.I. Direct Blue 1 | Photocatalysis (TiO₂ + e-beam) | Pseudo-first-order | 0.0742 min⁻¹ | mdpi.com |

| C.I. Direct Blue 15 | Iron-Carbon Micro-Electrolysis + H₂O₂ | First-order | Not specified | mdpi.com |

| C.I. Direct Blue 71 | Photocatalysis (ZnO) | Pseudo-first-order | Not specified | scispace.com |

| Generic Azo Dye | Ozonation + Sonolysis | Pseudo-first-order | Varies with initial concentration | nih.gov |

Identification of Degradation Intermediates and Final Products

The degradation of azo dyes involves the breakdown of the complex dye molecule into smaller, often less colored, and ideally non-toxic, compounds. The identification of these intermediates is crucial for understanding the degradation pathway and assessing the final effluent's toxicity. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly employed for this purpose. mdpi.comresearchgate.net

During the degradation of C.I. Direct Blue 15 by iron-carbon micro-electrolysis, the primary step was the cleavage of the azo bond (–N=N–). This resulted in the formation of initial intermediates such as 1-amino-8-naphthol and 3,3′-dimethylbenzidine. mdpi.com Further oxidation broke down these intermediates into smaller molecules like anti-pentenoic acid and phenol, which are expected to mineralize into CO₂ and H₂O. mdpi.com

In the ozonation of C.I. Direct Blue 106, an oxazine (B8389632) direct dye, the degradation of the oxazine groups was observed. researchgate.netscispace.com The oxidation by-products identified included inorganic ions like sulphate, nitrate, and chloride, which result from the oxidation of sulphonic and amino groups in the original dye structure. scispace.com Phenolic compounds were also detected as intermediates. researchgate.net The final products of complete mineralization are typically carbon dioxide, water, and inorganic salts. researchgate.net

Interactive Data Table: Degradation Intermediates of Direct Dyes

| Original Dye | Degradation Method | Identified Intermediates/Products | Analytical Technique | Reference |

| C.I. Direct Blue 15 | Iron-Carbon Micro-Electrolysis | 1-amino-8-naphthol, 3,3′-dimethylbenzidine, anti-pentenoic acid, phenol | GC-MS | mdpi.com |

| C.I. Direct Red 23 | Ozonation + Sonolysis | Naphthalene-2-sulfonic acid, 1-naphthol, urea, acetamide, formic acid, acetic acid, oxalic acid, nitrate, sulfate | GC-MS, Ion Chromatography | nih.gov |

| C.I. Direct Blue 106 | Ozonation | Sulphate, nitrate, nitrite, chloride ions, phenolic compounds | MS-MS, LC-MS | researchgate.netscispace.com |

| C.I. Reactive Blue 160 | Photocatalysis (ZnO) | Triazine and naphthalene group compounds, smaller aliphatic compounds | GC-MS, Ion Chromatography | researchgate.net |

Proposed Degradation Mechanisms

The degradation mechanism of azo dyes typically initiates with an attack on the chromophoric azo linkage (–N=N–), which is responsible for the dye's color. mdpi.com This cleavage can occur through reductive or oxidative pathways, depending on the treatment technology.

Reductive Cleavage: In anaerobic conditions or systems like iron-carbon micro-electrolysis, reductive cleavage of the azo bond is a primary pathway. mdpi.comscbt.com This process breaks the dye molecule into aromatic amines. For C.I. Direct Blue 15, this results in 1-amino-8-naphthol and 3,3′-dimethylbenzidine. mdpi.com

Oxidative Cleavage: In Advanced Oxidation Processes (AOPs) such as ozonation, photocatalysis, and Fenton reactions, highly reactive species like hydroxyl radicals (•OH) are the main agents of degradation. mdpi.comicrc.ac.ir The degradation mechanism involves several steps:

Attack on the Chromophore: The •OH radicals attack the electron-rich azo bond, leading to its cleavage and rapid decolorization of the solution. scirp.org

Hydroxylation of Aromatic Rings: The aromatic rings of the resulting intermediates are subsequently attacked by •OH radicals, leading to hydroxylation. researchgate.net

Ring Opening: Further oxidation leads to the opening of the aromatic rings, forming smaller aliphatic compounds, such as short-chain organic acids (e.g., formic, acetic, oxalic acid). nih.govresearchgate.net

Mineralization: Ultimately, these aliphatic intermediates are oxidized to form simple, non-toxic final products: carbon dioxide (CO₂), water (H₂O), and inorganic ions (e.g., SO₄²⁻, NO₃⁻). mdpi.comresearchgate.net

For instance, in the ozonation of C.I. Direct Blue 106, the mechanism involves the oxidation of the oxazine groups, leading to the formation of various by-products, including phenolic compounds and inorganic ions. researchgate.netscispace.com The degradation of C.I. Reactive Blue 19 was found to proceed through the destruction of the chromophoric group, hydroxylation, desulphonation, and eventual ring opening to yield aliphatic compounds. researchgate.net

Computational and Theoretical Studies

Molecular Modeling and Simulation of C.I. Direct Blue 10 Interactions

Molecular modeling and simulation techniques are employed to investigate the complex interactions of C.I. Direct Blue 10 with other molecules and materials. These computational approaches can elucidate the mechanisms behind its binding to substrates and its behavior in various environments.

For instance, molecular docking, a method that predicts the preferred orientation of one molecule when bound to a second, is used to study the interaction of azo dyes with biological macromolecules like DNA. mdpi.com Such studies can reveal the potential for the dye to bind in the minor groove or intercalate between base pairs of DNA, providing insights into its genotoxic mechanisms at a molecular level. mdpi.com The visualization and analysis of these interactions are crucial for understanding the structural basis of a substance's toxicity. mdpi.com

Simulations can also model the sorption of direct dyes onto surfaces like cellulosic substrates. researchgate.net These models can incorporate complex factors such as Donnan equilibrium and electrical neutrality to provide a more accurate representation of the sorption process. researchgate.net By understanding these interactions, more effective materials and methods for dye removal from wastewater can be designed.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure and reactivity of C.I. Direct Blue 10. tuiasi.ro These calculations provide fundamental information about the molecule's properties and how it will behave in chemical reactions.

DFT methods can be used to optimize the molecular structure of azo dyes and to calculate various electronic properties. researchgate.net Key descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. tandfonline.comresearchgate.net The HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The energy gap between HOMO and LUMO is a critical parameter that influences the molecule's stability and reactivity.

Furthermore, these calculations can identify the most likely sites on the molecule for oxidative or reductive attack, which is crucial for understanding its degradation pathways. tuiasi.ro For example, in the context of electrochemical decolorization, DFT can pinpoint the specific atoms or functional groups that are the primary targets for oxidizing species. tuiasi.ro The analysis of frontier molecular orbitals and Fukui functions helps in identifying regions of high electron density where such attacks are most probable. tuiasi.ro

In Silico Approaches for Predicting Environmental Fate and Transformations

In silico methods, which are computer-based simulations, are increasingly used to predict the environmental fate and transformation of chemicals like C.I. Direct Blue 10. These approaches offer a rapid and cost-effective way to assess the potential environmental impact of a substance without extensive experimental testing.

Quantitative Structure-Property Relationship (QSPR) models are a key tool in this area. epa.govnih.gov These models correlate the chemical structure of a molecule with its physicochemical properties, such as water solubility, octanol-water partition coefficient, and boiling point. epa.govnih.gov By using molecular fingerprints and machine learning algorithms, QSPR models can predict these properties for a wide range of chemicals, including those for which experimental data is scarce. epa.govnih.gov This information is vital for modeling how a dye will be distributed and transported in the environment. epa.gov

These computational workflows can be integrated into high-throughput screening processes to inform fate and toxicity prediction models for a large number of environmental chemicals. epa.govnih.gov The ability to predict properties like bioconcentration factor helps in assessing the potential for a dye to accumulate in living organisms. nih.gov

Structure-Activity Relationship (SAR) Studies for Remediation Efficiency

Structure-Activity Relationship (SAR) studies establish a connection between the chemical structure of a molecule and its biological or chemical activity. In the context of C.I. Direct Blue 10, SAR and Quantitative Structure-Activity Relationship (QSAR) models are valuable for predicting the efficiency of various remediation techniques. tandfonline.com

These models can predict the extent of degradation of dyes during processes like electrochemical oxidation. tandfonline.com By analyzing a set of molecular descriptors, which are numerical representations of a molecule's properties, QSAR models can identify the structural features that most significantly influence the removal of color and chemical oxygen demand (COD). tandfonline.comfrontiersin.org

Key quantum chemical descriptors, such as HOMO and LUMO energies, along with properties like polar surface area and hydrogen bond donor count, have been found to be significant in predicting the degradability of dyes. tandfonline.com The development of robust QSAR models, validated through internal and external statistical methods, provides a reliable tool for predicting the amenability of a dye to a particular treatment process. tandfonline.com This predictive capability is crucial for optimizing existing remediation technologies and for designing new, more effective ones.

Interactive Data Table: Key Computational Descriptors for Dye Analysis

| Descriptor | Description | Relevance to C.I. Direct Blue 10 Studies |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the molecule's ability to donate electrons; important for predicting reactivity in oxidation reactions. tandfonline.comresearchgate.net |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the molecule's ability to accept electrons; important for predicting reactivity in reduction reactions. tandfonline.comresearchgate.net |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Relates to the chemical stability and reactivity of the molecule. A smaller gap suggests higher reactivity. |

| Polar Surface Area (PSA) | The sum of surfaces of polar atoms in a molecule. | Influences properties like solubility and membrane permeability, affecting environmental transport and bioavailability. tandfonline.com |

| Hydrogen Bond Donors | The number of hydrogen atoms attached to electronegative atoms. | Affects intermolecular interactions, including binding to substrates and solubility in water. tandfonline.com |

| Octanol-Water Partition Coefficient (logP) | A measure of a chemical's lipophilicity. | Predicts the tendency of the dye to partition into fatty tissues, which is relevant for bioaccumulation assessment. epa.govnih.gov |

| Water Solubility (logS) | The logarithm of the molar solubility in water. | A fundamental property that governs the dye's distribution in aquatic environments. epa.govnih.gov |

Applications of C.i. Direct Blue 10 in Research Methodologies

Use as a Model Pollutant in Wastewater Treatment Research

C.I. Direct Blue 10, a type of azo dye, is frequently utilized in scientific research as a model pollutant to assess the efficacy of various wastewater treatment technologies. Its complex aromatic structure and stability make it representative of the persistent organic pollutants found in industrial effluents, particularly from the textile, paper, and leather industries. iarc.frbiomedres.us The use of this dye allows researchers to simulate industrial wastewater and evaluate the performance of different treatment methods under controlled laboratory conditions.

A variety of advanced oxidation processes (AOPs) and adsorption techniques have been investigated for their capacity to degrade or remove C.I. Direct Blue 10 and similar direct dyes from water. These studies are crucial for developing effective and environmentally friendly solutions for treating dye-contaminated wastewater, which is often characterized by high color, toxicity, and resistance to conventional biological treatment methods. mdpi.comnih.gov

Key Research Areas:

Photocatalytic Degradation: This process involves the use of a semiconductor photocatalyst, such as titanium dioxide (TiO2), which, upon irradiation with UV or visible light, generates highly reactive hydroxyl radicals that can break down the complex dye molecules into simpler, less harmful compounds. biomedres.usmdpi.com Research has explored the effects of parameters like catalyst loading, dye concentration, and light intensity on the degradation kinetics of direct dyes. mdpi.com For instance, studies have shown that doping TiO2 with certain ions can enhance its photocatalytic activity. biomedres.us

Adsorption: This method utilizes adsorbent materials to bind dye molecules from the solution onto their surface. A wide range of low-cost adsorbents, including agricultural by-products like soy meal hull and banana peels, have been studied for their effectiveness in removing direct dyes. gjesm.netnih.gov The adsorption capacity is influenced by factors such as pH, initial dye concentration, and contact time. nih.govuobaghdad.edu.iq

Ozonation: Ozone (O3) is a powerful oxidizing agent that can effectively decolorize dye solutions by breaking the chromophoric azo bonds (-N=N-). scispace.comresearchgate.net Research has focused on optimizing process parameters like ozone dosage, pH, and initial dye concentration to achieve high removal efficiency. researchgate.net

Fenton and Photo-Fenton Processes: These methods involve the reaction of hydrogen peroxide (H2O2) with ferrous ions (Fe2+) to produce hydroxyl radicals. The efficiency of this process can be enhanced by UV irradiation (photo-Fenton).

Iron-Carbon Micro-Electrolysis: This technique uses a micro-galvanic cell formed by iron and carbon to generate reductive and oxidative species that can degrade organic pollutants. mdpi.com Studies have coupled this method with H2O2 to enhance the degradation of direct dyes, achieving significant decolorization and total organic carbon (TOC) removal. mdpi.comnih.gov

The following table summarizes findings from various studies on the removal of direct blue dyes using different treatment technologies.

| Treatment Technology | Adsorbent/Catalyst | Target Dye | Key Findings |

| Adsorption | Chitosan (B1678972) (in film, microsphere, and scaffold forms) | C.I. Direct Blue 185 | The scaffold form of chitosan showed the fastest adsorption rate, reaching saturation in 3 days with a 94.9% adsorptive rate. scirp.orgscispace.com |

| Adsorption | Mixed silica-alumina oxide (SA96) | C.I. Direct Blue 71 | The adsorption equilibrium was reached after 240 minutes, and the data fit well with the Langmuir isotherm model, with a monolayer sorption capacity of 49.2 mg/g. umcs.pl |

| Adsorption | Banana Peels Biochar | Direct Navy Blue | Powdered biochar produced at 500°C exhibited a high surface area and achieved removal percentages of up to 97% at a pH of 6. gjesm.net |

| Iron-Carbon Micro-Electrolysis with H₂O₂ | Iron and Activated Carbon | C.I. Direct Blue 15 | Achieved 98% decolorization and 40% TOC removal in 60 minutes under optimal conditions. mdpi.comnih.gov |

| Photocatalysis | TiO₂ irradiated with e-beam | Direct Blue 1 | Irradiation of TiO₂ with a 10 kGy e-beam dose slightly increased the photodegradation rate constant by 12.3%. mdpi.com |

| Adsorption | Chitosan and β-cyclodextrin polymers | Direct Blue 78 | The adsorption equilibrium data for both polymers fit well with the Freundlich isotherm model. mdpi.com |

Methodologies for Dye Concentration Measurement in Aqueous Systems

Accurately measuring the concentration of C.I. Direct Blue 10 in aqueous solutions is fundamental for evaluating the efficiency of wastewater treatment processes. The primary and most common method employed for this purpose is UV-Visible (UV-Vis) spectrophotometry .

This technique is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. For C.I. Direct Blue 10 and similar dyes, a specific wavelength of maximum absorbance (λmax) is identified in the visible region of the electromagnetic spectrum, which corresponds to the dye's color. mdpi.comscispace.com By measuring the absorbance of a sample at this λmax, its concentration can be determined by comparing it to a standard calibration curve. mdpi.comgjesm.net

Standard Procedure for UV-Vis Spectrophotometry:

Determination of λmax: A solution of the dye with a known concentration is scanned across a range of wavelengths (e.g., 200-800 nm) to identify the wavelength at which maximum absorbance occurs. mdpi.comscirp.org For example, C.I. Direct Blue 15 has a λmax of 602 nm. mdpi.comnih.gov

Preparation of Standard Solutions: A series of solutions with known and varying concentrations of the dye are prepared from a stock solution. gjesm.netscirp.org

Generation of Calibration Curve: The absorbance of each standard solution is measured at the predetermined λmax. A calibration curve is then plotted with absorbance on the y-axis and concentration on the x-axis. This plot should yield a linear relationship. researchgate.net

Measurement of Unknown Sample: The absorbance of the water sample containing an unknown concentration of the dye is measured at the same λmax.

Concentration Determination: The concentration of the dye in the unknown sample is then calculated using the equation of the line from the calibration curve or by direct interpolation from the graph. mdpi.com

The following table outlines typical parameters used in the spectrophotometric analysis of direct blue dyes.

| Parameter | Description | Example Value | Reference |

| Instrument | Double beam UV/Vis spectrophotometer | Cecil instrument, Model CE2021-2000 | hilarispublisher.com |

| Wavelength Scan Range | The range of the electromagnetic spectrum scanned to find the maximum absorbance. | 200–1100 nm | mdpi.com |

| Maximum Absorbance (λmax) | The specific wavelength at which the dye absorbs the most light. | 598 nm for C.I. Direct Blue 106 | scispace.com |

| Calibration Curve | A graph plotting absorbance versus known concentrations of the dye to determine the concentration of unknown samples. | Linear with R² > 0.99 | researchgate.net |

While UV-Vis spectrophotometry is widely used due to its simplicity and cost-effectiveness, it is important to note that its accuracy can be affected by the presence of other absorbing species or degradation by-products in the sample that may interfere with the measurement at the target wavelength. researchgate.net

Development of Analytical Methods for Detection and Quantification

Beyond simple concentration measurement, more sophisticated analytical methods are employed for the detailed detection, quantification, and characterization of C.I. Direct Blue 10 and its degradation products in various matrices. These methods are crucial for understanding the mechanisms of dye degradation, identifying potentially toxic by-products, and ensuring complete mineralization.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of dyes and their metabolites. HPLC systems, often coupled with a UV-Vis or a Diode Array Detector (DAD), can separate complex mixtures, allowing for the individual quantification of the parent dye and its various breakdown products. researchgate.net For enhanced specificity and structural elucidation, HPLC is frequently coupled with Mass Spectrometry (MS).

HPLC-MS and LC-MS/MS: This powerful combination allows for not only the separation and quantification of compounds but also their identification based on their mass-to-charge ratio (m/z) and fragmentation patterns. scispace.comresearchgate.net This is particularly valuable in degradation studies to propose reaction pathways. For instance, in a study on C.I. Direct Blue 15, Gas Chromatography-Mass Spectrometry (GC-MS) was used to identify degradation products like 1-amino-8-naphthol and 3,3'-dimethylbenzidine, which helped in deducing the degradation pathway. mdpi.com

Capillary Electrophoresis (CE) is another separation technique used for the analysis of dyes. It offers high separation efficiency and requires only small sample volumes. CE has been successfully applied to the analysis of direct dyes, often after an extraction step from a solid matrix like textile fibers. kennesaw.edu

Method Validation: For quantitative analysis, it is essential that the analytical methods are properly validated. This typically involves assessing parameters such as:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. researchgate.netresearchgate.net

Accuracy: The closeness of the measured value to the true value. researchgate.netresearchgate.net

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. researchgate.netresearchgate.net

Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy. researchgate.netresearchgate.net

The following table presents examples of analytical methods and their performance characteristics for dye analysis.

| Analytical Technique | Target Analyte(s) | Key Performance Characteristics | Reference |

| HPLC-DAD-MS | C.I. Reactive Blue 19 degradation product (C.I. Acid Blue 25) | Linearity (R² = 0.9990), Accuracy (Mean % Error = 5.17), Precision (Mean % CV = 4.73), LOQ = 1.29 µg/mL | researchgate.net |

| Capillary Electrophoresis (CE) | Mixture of seven direct dyes | Successful separation of dye components, including isomers in C.I. Direct Blue 71. | kennesaw.edu |

| GC-MS | Degradation products of C.I. Direct Blue 15 | Identified key intermediates such as 1-amino-8-naphthol and 3,3'-dimethylbenzidine. | mdpi.com |

| Ozonation with LC-MS | C.I. Direct Blue 106 and its by-products | Identified main oxidation fragments including sulphate, nitrate (B79036), and phenolic compounds. | scispace.com |

Future Research Directions and Emerging Technologies

Synergistic Approaches for Enhanced Degradation and Removal

To overcome the limitations of individual treatment methods, researchers are increasingly investigating synergistic approaches that combine different physical, chemical, and biological processes. The goal is to achieve higher degradation and removal rates of C.I. Direct Blue 10 than could be accomplished by any single technique alone.

One promising strategy involves the coupling of advanced oxidation processes (AOPs) with biological treatments. For instance, a Fenton or photo-Fenton oxidation process can be used as a pre-treatment to break down the complex and recalcitrant structure of C.I. Direct Blue 10 into simpler, more biodegradable intermediates. mdpi.com This is then followed by a biological treatment step, utilizing microorganisms to further degrade the resulting compounds. mdpi.com This sequential anaerobic-aerobic treatment has been shown to be effective for enhancing the biodegradability of azo dyes. mdpi.com

Hybrid systems that integrate different AOPs are also being explored. For example, combining hydrodynamic cavitation with other AOPs has demonstrated a synergistic effect in the degradation of dyes. researchgate.net Similarly, the integration of processes like sonocatalysis, nanofiltration, and adsorption with photocatalytic degradation has been found to be more efficient than single processes. mdpi.com

Mixed microbial populations are also being leveraged for their synergistic metabolic activities, which can lead to enhanced biodegradation of dyes compared to pure cultures. tandfonline.com Fungal consortia, for example, have demonstrated the ability to decolorize direct dyes effectively. tandfonline.com

Sustainable and Green Technologies for Dye Wastewater Treatment

The focus on sustainability has spurred the development of green technologies for treating dye-laden wastewater, aiming to minimize environmental impact and reduce reliance on harsh chemicals and energy-intensive processes. These eco-friendly methods are often cost-effective and produce less secondary pollution. tandfonline.com

Biological methods, such as the use of bacteria and fungi, are at the forefront of green treatment technologies. tandfonline.com These microorganisms can secrete enzymes like laccases, peroxidases, and azoreductases that efficiently decolorize and degrade azo dyes. tandfonline.com Myco-remediation, the use of fungi for bioremediation, is a particularly promising approach. tandfonline.com The use of algae for phytoremediation is another green technique where algae absorb contaminants from wastewater.

The development of adsorbents from low-cost, renewable sources is another key area of green technology. Activated carbons derived from agricultural waste products, such as pomegranate peel, have been successfully used for the removal of direct blue dyes from aqueous solutions. nih.gov Clay minerals are also being investigated as economical and eco-friendly adsorbents. mdpi.com

Advanced oxidation processes (AOPs) are also being adapted to be more environmentally friendly. Photocatalysis, for example, can utilize natural sunlight as an energy source, reducing the need for artificial UV light. mdpi.com The use of green heterogeneous Fenton catalysts is another area of active research.

Advanced Materials Development for Dye Remediation

The development of novel materials with enhanced adsorptive and catalytic properties is a cornerstone of future research in C.I. Direct Blue 10 remediation. These advanced materials offer higher efficiency and selectivity in dye removal.

Nanomaterials are receiving significant attention due to their high surface-area-to-volume ratio and unique physicochemical properties. mdpi.com Magnetic nanoparticles, such as those based on iron oxide, are being explored for their high degradation efficacy and the ease with which they can be recovered from treated water using a magnetic field. researchgate.net Metal-organic frameworks (MOFs), with their porous structures, are also being investigated as highly efficient adsorbents for dye removal. tandfonline.com

The modification of existing materials to enhance their performance is another active area of research. For example, the development of nanocomposites, such as Fe3O4/polyvinylpyrrolidone/polystyrene, aims to create magnetically retrievable catalysts for dye degradation. researchgate.net

The following table provides a summary of advanced materials used for dye remediation:

| Material Type | Examples | Key Advantages |

| Nanoparticles | Magnetic nanoparticles (e.g., Fe3O4), Zinc Oxide (ZnO), Titanium Dioxide (TiO2) | High surface area, high reactivity, ease of separation (for magnetic nanoparticles). mdpi.comresearchgate.net |

| Nanocomposites | Fe3O4/PVP/PS | Enhanced catalytic activity, magnetic retrievability. researchgate.net |

| MOFs | Various | High porosity, large surface area, tunable structure. tandfonline.com |

| Bio-adsorbents | Activated carbon from pomegranate peel, Clay minerals | Low-cost, renewable, eco-friendly. nih.govmdpi.com |

Integration of In Situ Monitoring and Control Systems

To optimize the efficiency and reliability of wastewater treatment processes for C.I. Direct Blue 10, there is a growing trend towards the integration of in situ monitoring and control systems. These systems allow for real-time analysis of water quality parameters and automatic adjustment of treatment process variables.

Advanced sensors are being developed for the continuous monitoring of key parameters such as pH, dissolved oxygen, turbidity, and color. in-situ.com These sensors can be integrated into treatment systems to provide real-time data, enabling operators to make informed decisions and automate process control. in-situ.com For example, online analyzers can automatically collect and test samples for specific pollutants and adjust chemical dosing or aeration levels accordingly. in-situ.com

The use of telemetry and SCADA (Supervisory Control and Data Acquisition) systems allows for remote monitoring and control of treatment facilities. in-situ.com This is particularly beneficial for large-scale industrial applications, enabling centralized management and rapid response to any process upsets. The development of reliable and low-maintenance instrumentation is crucial for the successful implementation of these integrated systems. in-situ.com This integration of advanced monitoring and control helps to meet regulatory requirements while minimizing the use of energy and chemicals. in-situ.comin-situ.com

Q & A

Q. What ethical protocols apply to studies investigating the mutagenic effects of C.I. Direct Blue 10 derivatives?

- Methodological Answer : Obtain institutional review board (IRB) approval for in vivo studies. Use Ames test protocols with TA98 and TA100 strains, including negative/positive controls. Disclose conflicts of interest (e.g., industry funding) and adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.